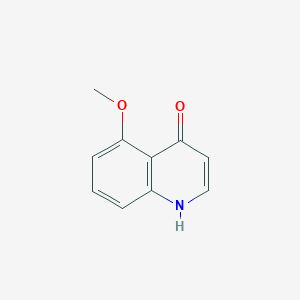

5-Methoxyquinolin-4-ol

説明

General Overview of the Quinoline (B57606) Scaffold in Bioactive Molecule Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of bioactive molecule discovery. nih.govtandfonline.com This structural motif is prevalent in a wide array of natural products, most notably the cinchona alkaloids such as quinine (B1679958), which have a long history in the treatment of malaria. asianpubs.org The inherent chemical properties of the quinoline ring system, including its ability to participate in various chemical reactions and interactions, have made it a "privileged structure" in medicinal chemistry. nih.gov

The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling the synthesis of a diverse library of derivatives. tandfonline.com This chemical tractability has been exploited to develop compounds with a broad spectrum of pharmacological activities. Researchers have successfully synthesized and evaluated numerous quinoline derivatives, demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular agents. nih.govbenthamscience.com The ability to systematically modify the quinoline core and observe the resulting changes in biological activity has been a powerful tool in the rational design of new drugs.

Significance of 5-Methoxyquinolin-4-ol as a Research Target in Drug Development

Within the broader class of quinoline derivatives, this compound has emerged as a significant research target. Its structure, which incorporates both a methoxy (B1213986) group at the 5-position and a hydroxyl group at the 4-position (often existing in tautomeric equilibrium with the 4-quinolone form), is of particular interest to medicinal chemists. The presence and position of these functional groups can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

Academic research has highlighted the potential of this compound and its analogues in several therapeutic areas. A notable study involved the synthesis of a series of 5-hydroxy-4-quinolones and 5-methoxy-4-quinolones as truncated analogues of acridones, which are known for their biological activities. These compounds were evaluated for their antitumor, antiherpes, and antituberculosis properties. While the study found that these compounds did not exhibit significant antiherpes or antituberculosis activity, certain derivatives showed promising antitumor potential. This research underscores the value of this compound as a scaffold for the development of novel therapeutic agents.

Further investigations into methoxy-substituted quinolines have revealed a wider range of biological activities. For instance, certain 5-methoxyquinoline (B23529) derivatives have been identified as a new class of inhibitors for Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in cancer development. researchgate.net One such derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated an IC50 value of 1.2 μM against EZH2 and exhibited anti-viability activity against two tumor cell lines. researchgate.net This finding suggests that the 5-methoxyquinoline scaffold could be a valuable starting point for the design of novel epigenetic modulators.

The antitumor potential of methoxy-substituted quinolones has been further explored in other studies. For example, a series of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones were synthesized and evaluated for their ability to induce cell cycle arrest. Several of these compounds demonstrated significant activity, with the presence of the 5-hydroxyl and 7-methoxy groups being identified as crucial for their antimitotic effects.

The following table summarizes the key research findings on the biological activities of this compound and its derivatives:

Historical Context of Academic Research on this compound and its Analogues

The academic exploration of this compound and its analogues is rooted in the broader history of quinoline and quinolinone research. The initial discovery of quinoline from coal tar in 1834 by Friedlieb Ferdinand Runge marked the beginning of intensive investigation into this class of compounds. iipseries.org The subsequent isolation of quinine from cinchona bark and its use as an antimalarial agent provided a powerful impetus for the synthesis and biological evaluation of a vast number of quinoline derivatives. asianpubs.org

The development of synthetic methods for quinolines, such as the Skraup synthesis (1880) and the Combes synthesis (1888), enabled chemists to create a wide variety of substituted quinolines, which were then screened for various biological activities. iipseries.org This led to the discovery of numerous quinoline-based drugs.

Research into quinolin-4-ones, the tautomeric form of 4-hydroxyquinolines, also has a rich history. These compounds have been recognized for their diverse biological properties, including antibacterial and anticancer activities. The study of this compound and its analogues can be seen as a continuation of this long-standing research tradition. The investigation of these compounds as truncated acridone (B373769) analogues, for instance, builds upon the knowledge of the biological activities of acridone alkaloids. This approach of using established pharmacophores as a starting point for the design of new bioactive molecules is a common strategy in medicinal chemistry.

The more recent focus on 5-methoxy-substituted quinolines as specific enzyme inhibitors, such as the aforementioned EZH2 inhibitors, reflects the evolution of drug discovery from broad screening to more target-oriented approaches. researchgate.net This contemporary research highlights the enduring relevance of the quinoline scaffold and the continued potential for the discovery of novel therapeutic agents based on derivatives like this compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGXDLPJGJQNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635122 | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-43-6 | |

| Record name | 5-Methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxyquinolin 4 Ol

Established Synthetic Pathways for the 5-Methoxyquinolin-4-ol Core Structure

The synthesis of the quinolin-4-one core, the tautomeric form of quinolin-4-ol, is well-established in organic chemistry, with several classical methods being adaptable for the specific preparation of 5-methoxy substituted analogs. mdpi.com These pathways typically begin with substituted aniline (B41778) precursors and employ cyclization reactions to construct the bicyclic quinoline (B57606) framework. mdpi.com

Cyclocondensation Reactions in Quinoline Ring Formation

Cyclocondensation reactions are fundamental to forming the quinoline ring system. Various named reactions have been developed over the years, many of which involve the reaction of an aniline derivative with a 1,3-dicarbonyl compound or its equivalent, followed by a thermally or acid-catalyzed cyclization. mdpi.com

Key methods applicable to quinolin-4-one synthesis include:

Gould-Jacobs Reaction: This method involves the reaction of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization to form the quinolin-4-one ring system. mdpi.com

Conrad-Limpach-Knorr Synthesis: This pathway utilizes the reaction of anilines with β-ketoesters. Depending on the reaction conditions (kinetic vs. thermodynamic control), it can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com

Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield two different quinoline products. mdpi.com

A specific example for a related methoxy-substituted quinoline involves the cyclization of 2-bromo-5-methoxyaniline (B1269708) with malonic acid, using phosphorus oxychloride (POCl₃) as both a catalyst and solvent, to produce an intermediate 8-bromo-2,4-dichloro-5-methoxyquinoline. mdpi.com Another relevant synthesis involves reacting 3,4-dimethoxyaniline (B48930) with isopropylidene malonate, followed by cyclization in refluxing diphenyl ether, demonstrating a pathway to methoxy-substituted quinolinols.

Table 1: Overview of Selected Cyclocondensation Reactions for Quinolin-4-one Synthesis

| Reaction Name | Starting Materials | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate Ester | Thermal Cyclization | Quinolin-4-one | mdpi.com |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | Thermal Cyclization (e.g., >250°C) | Quinolin-4-one | mdpi.com |

| Dieckmann Condensation | Methyl Anthranilate, Methyl Acrylate | Intramolecular reaction of diester with base (e.g., NaH) | Dihydroquinolinone (oxidized to Quinolin-4-one) | mdpi.com |

Derivatization Strategies at the Quinoline Nucleus

Once the this compound core is synthesized, its chemical utility can be expanded through various derivatization reactions. These transformations modify the existing functional groups or add new ones to the quinoline nucleus, allowing for the creation of a library of related compounds. mdpi.com The presence of the methoxy (B1213986) group and the hydroxyl/keto functionality influences the reactivity of the ring system. smolecule.com

Common derivatization strategies include:

Nucleophilic Substitution: In precursors where the 4-hydroxyl group is converted to a better leaving group (e.g., a chlorine atom), nucleophilic substitution reactions are common. For instance, 2,4-dichloro-5-methoxyquinoline (B1492930) can react selectively with various primary or secondary amines at the more reactive 4-position to produce a range of 4-amino-5-methoxyquinoline derivatives. mdpi.com

Halogenation: The quinoline ring can be halogenated at specific positions. For example, bromination of a related compound, 7-methoxyquinolin-4-ol, can be achieved using N-bromosuccinimide (NBS) in DMF to yield 3-bromo-7-methoxyquinolin-4-ol.

Demethylation/Dehalogenation: Functional groups can also be removed. The methoxy group could potentially be demethylated, or a halogen substituent, such as a bromine atom at the 8-position, can be removed using reagents like n-butyllithium (n-BuLi) followed by a proton source like methanol. mdpi.com

Silylation: The active hydrogen on the 4-hydroxyl group can be derivatized through silylation, for example, by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com This converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, which can alter the compound's physical properties, such as volatility, for analytical purposes. sigmaaldrich.com

Table 2: Examples of Derivatization Reactions on the Methoxyquinoline Nucleus

| Reaction Type | Reagents | Position(s) Modified | Product Class | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Primary/Secondary Amines | C4 | 4-Amino-5-methoxyquinolines | mdpi.com |

| Dehalogenation | n-BuLi, CH₃OH | C8 | 8-unsubstituted quinolines | mdpi.com |

| Silylation | BSTFA | 4-OH | 4-(trimethylsilyloxy)quinolines | sigmaaldrich.com |

| Oxidation | Hydrogen Peroxide | Ring Nitrogen | Quinoline N-oxides | smolecule.com |

Advanced Synthetic Strategies for Novel this compound Derivatives

Beyond established methods, advanced synthetic strategies are being employed to create novel derivatives of this compound with greater complexity and specific properties. These include methods for controlling stereochemistry, forming supramolecular structures, and incorporating environmentally friendly principles.

Stereoselective Synthesis of Enantiomeric Forms

The synthesis of specific enantiomers is crucial when a molecule possesses one or more chiral centers, as different stereoisomers can have distinct biological activities. While reports on the direct stereoselective synthesis of simple this compound analogs are not widespread, the principles are well-demonstrated in the synthesis of more complex, structurally related molecules. mdpi.comnih.gov For example, the synthesis of quinine (B1679958), a natural product with the chemical name (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol, showcases the preparation of a single, complex stereoisomer containing a methoxyquinoline moiety. mdpi.com Methodologies such as using chiral auxiliaries, asymmetric catalysts, or starting from a chiral pool are common strategies to achieve stereoselectivity. mdpi.com These approaches allow for the precise spatial arrangement of atoms, which is a key consideration in modern medicinal chemistry and materials science. nih.gov

Ion-Pair Complex Formation and Analysis

An advanced strategy for modifying the properties of quinoline derivatives is the formation of ion-pair complexes. This involves the association of a charged quinoline molecule with a suitable counter-ion. mdpi.comresearchgate.net A notable example is the synthesis of an ion-pair complex between the protonated form of quinine, a (methoxyquinolin-4-yl)methanol derivative, and the tetraphenylborate (B1193919) anion. mdpi.comresearcher.life

This complex was synthesized by reacting quinine hydrochloride with sodium tetraphenylborate in deionized water at room temperature, resulting in the precipitation of the water-insoluble ion-pair complex with a high yield of 81%. mdpi.com The formation of such complexes is significant for understanding interactions between bioactive molecules and receptors. mdpi.comresearchgate.net

The stability and structure of the resulting complex can be thoroughly analyzed using a combination of experimental and computational methods. mdpi.comresearchgate.net Theoretical calculations using Density Functional Theory (DFT) can predict and visualize the ionic interactions, explaining the complex's stability. mdpi.comresearchgate.net For the quinine-tetraphenylborate complex, calculations showed a favorable negative complexation energy and identified the close proximity between the positively charged nitrogen in the quinuclidine (B89598) ring of quinine and the negatively charged boron atom of the tetraphenylborate, confirming the ionic interaction. mdpi.com

Table 3: Synthesis and Characterization of a Methoxyquinoline Ion-Pair Complex

| Feature | Description | Reference |

|---|---|---|

| Reactants | Quinine Hydrochloride, Sodium Tetraphenylborate | mdpi.com |

| Solvent | Deionized Water | mdpi.com |

| Conditions | Room Temperature | mdpi.com |

| Yield | >81% | mdpi.com |

| Characterization | UV, IR, NMR, Mass Spectrometry | mdpi.comresearchgate.net |

Integration of Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the use of "green" methodologies to reduce environmental impact. These principles can be readily applied to the synthesis of this compound and its derivatives. Key aspects of green chemistry include the use of environmentally benign solvents, reducing energy consumption, and improving atom economy, often through multi-component reactions (MCRs). nih.govnih.gov

The synthesis of the quinine-tetraphenylborate ion-pair complex is a prime example of a green chemical process. mdpi.comresearchgate.net The reaction is performed in water, avoiding the use of volatile organic solvents, and proceeds efficiently at room temperature, eliminating the need for heating and thus conserving energy. mdpi.comresearchgate.net

Other green strategies applicable to heterocycle synthesis include:

Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. nih.gov MCRs have been developed for the synthesis of various quinoline and other heterocyclic derivatives. nih.gov

Use of Recyclable Catalysts: Employing heterogeneous and recyclable catalysts can simplify product purification and reduce chemical waste. nih.gov

Aqueous Media: Performing reactions in water, where possible, is a cornerstone of green chemistry. mdpi.com Three-component cyclocondensation reactions have been successfully carried out in aqueous media to produce other nitrogen-containing heterocycles like pyrazoles. mdpi.com

By integrating these principles, the synthesis of this compound derivatives can be made more sustainable, efficient, and cost-effective.

Synthesis of Key Intermediate Compounds

The synthesis of various derivatives of this compound often requires the preparation of key intermediate compounds. These intermediates serve as versatile building blocks for the introduction of different functional groups onto the quinoline scaffold. The following subsections detail the synthetic methodologies for several crucial intermediates.

Synthesis of 4-Chloro-5-methoxyquinoline (B37147)

A pivotal intermediate in the functionalization of the 4-position of this compound is 4-chloro-5-methoxyquinoline. This compound is typically synthesized from this compound via a chlorination reaction. A common and effective method involves the treatment of the parent quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃).

The reaction is generally carried out by heating this compound in neat phosphorus oxychloride or in the presence of a solvent. The hydroxyl group at the 4-position is converted into a chloro group, yielding 4-chloro-5-methoxyquinoline. This transformation is a standard procedure for converting hydroxyquinolines and -pyridones to their corresponding chloro derivatives, which are highly susceptible to nucleophilic substitution. google.com For instance, the analogous 7-methoxyquinolin-4-ol is converted to 4-chloro-7-methoxyquinoline (B1631688) by stirring in phosphorus oxychloride at 110°C for one hour, with the product being isolated in high yield after careful workup. guidechem.com A similar procedure can be applied for the synthesis of 4-chloro-5-methoxyquinoline, as illustrated in the following table which provides a representative synthetic protocol.

| Reactant | Reagent | Solvent | Reaction Conditions | Product | Typical Yield |

| This compound | Phosphorus oxychloride (POCl₃) | None or high-boiling inert solvent | Reflux | 4-Chloro-5-methoxyquinoline | High |

This table presents a generalized procedure based on analogous reactions.

Synthesis of 5-Methoxy-4-phenoxyquinoline

The synthesis of 5-methoxy-4-phenoxyquinoline is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group of 4-chloro-5-methoxyquinoline is displaced by a phenoxy group. This reaction is typically performed by heating the 4-chloroquinoline (B167314) intermediate with phenol (B47542) in the presence of a base.

The selection of the base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate or sodium hydride, which deprotonate the phenol to generate the more nucleophilic phenoxide anion. A polar aprotic solvent, such as N,N-dimethylformamide (DMF), is often employed to facilitate the reaction. A general procedure for the synthesis of phenoxyquinolines involves reacting the corresponding chloroquinoline with a phenol. google.com For example, 5-methoxy-2-phenoxyquinoline can be synthesized from 5-methoxyquinoline (B23529) N-oxide and phenol. rsc.org The synthesis of 4-phenoxyquinoline derivatives from 4-chloroquinolines is a well-established method. researchgate.net

| Reactants | Base | Solvent | Reaction Conditions | Product |

| 4-Chloro-5-methoxyquinoline, Phenol | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Elevated temperature | 5-Methoxy-4-phenoxyquinoline |

This table outlines a representative synthetic approach.

Synthesis of 5-Methoxy-N-(4-methoxy-2-nitrophenyl)quinolin-4-amine

The synthesis of 5-methoxy-N-(4-methoxy-2-nitrophenyl)quinolin-4-amine involves a nucleophilic aromatic substitution reaction similar to the one described for the phenoxy derivative. In this case, 4-chloro-5-methoxyquinoline is reacted with 4-methoxy-2-nitroaniline (B140478). The amino group of 4-methoxy-2-nitroaniline acts as the nucleophile, displacing the chlorine atom at the 4-position of the quinoline ring. masterorganicchemistry.comlibretexts.org

The reaction is typically carried out in a suitable solvent, such as isopropanol (B130326) or DMF, and may be facilitated by the addition of an acid catalyst, like trifluoroacetic acid (TFA), or a base to neutralize the HCl generated during the reaction. Microwave irradiation can also be employed to accelerate the reaction. mdpi.com The presence of the electron-withdrawing nitro group on the aniline derivative can influence its nucleophilicity and the reaction conditions required. evitachem.com

| Reactants | Catalyst/Base | Solvent | Reaction Conditions | Product |

| 4-Chloro-5-methoxyquinoline, 4-Methoxy-2-nitroaniline | Trifluoroacetic acid (TFA) or a suitable base | Isopropanol or DMF | Heating or Microwave irradiation | 5-Methoxy-N-(4-methoxy-2-nitrophenyl)quinolin-4-amine |

This table provides a general synthetic strategy.

Synthesis of N-(2-Amino-4-methoxyphenyl)-5-methoxyquinolin-4-amine

The final key intermediate, N-(2-amino-4-methoxyphenyl)-5-methoxyquinolin-4-amine, is prepared by the reduction of the corresponding nitro compound, 5-methoxy-N-(4-methoxy-2-nitrophenyl)quinolin-4-amine. The reduction of an aromatic nitro group to an amine is a common transformation in organic synthesis and can be achieved using various reducing agents.

A variety of methods are available for this reduction, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium, or titanium(III) chloride (TiCl₃). smolecule.comclockss.org The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For complex molecules, milder and more selective reagents are often preferred. clockss.org

| Reactant | Reducing Agent | Solvent | Reaction Conditions | Product |

| 5-Methoxy-N-(4-methoxy-2-nitrophenyl)quinolin-4-amine | Titanium(III) chloride (TiCl₃) or Tin(II) chloride (SnCl₂) | Acetic acid or other suitable solvent | Room temperature or gentle heating | N-(2-Amino-4-methoxyphenyl)-5-methoxyquinolin-4-amine |

This table summarizes a common method for the reduction of the nitro group.

Biological Activities and Pharmacological Investigations of 5 Methoxyquinolin 4 Ol and Its Derivatives

Anticancer Research Applications

Derivatives of 5-methoxyquinolin-4-ol have demonstrated notable potential as anticancer agents through various mechanisms, including enzymatic inhibition and interference with critical signaling pathways involved in tumor growth and proliferation.

Inhibition of Enhancer of Zeste Homologue 2 (EZH2)

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is frequently overexpressed in various cancers, such as prostate, breast, and lung cancer, making it a promising target for cancer therapy. nih.gov A series of novel 5-methoxyquinoline (B23529) derivatives has been synthesized and identified as a new class of EZH2 inhibitors. nih.gov

Initial screening identified N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine as a lead compound with a half-maximal inhibitory concentration (IC₅₀) of 28 μM against EZH2. nih.gov Subsequent structure-activity relationship (SAR) studies led to the discovery of more potent derivatives. The most potent compound identified was 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k) , which exhibited an IC₅₀ value of 1.2 μM against EZH2. nih.govnih.govresearchgate.net This compound was also shown to decrease the global levels of H3K27me3, a key product of EZH2's enzymatic activity, within cells. nih.govnih.govresearchgate.net The discovery of this quinoline-based scaffold represents a significant development, as it differs from previously reported EZH2 inhibitors and offers a new lead for further optimization. nih.govnih.govresearchgate.net

| Compound | EZH2 IC₅₀ (μM) |

|---|---|

| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | 1.2 |

Modulation of Protein Tyrosine Kinases (PTKs)

Protein tyrosine kinases (PTKs) are crucial enzymes that regulate numerous cellular processes, and their abnormal activity is a hallmark of many cancers. nih.gov Consequently, PTK inhibitors are a major focus of anticancer drug development. nih.govnih.gov Quinoline (B57606) and quinazoline (B50416) derivatives have been identified as potent modulators of several receptor tyrosine kinases. google.com

Research has shown that certain quinoline derivatives can inhibit key PTKs involved in cancer progression. While direct studies on this compound itself are limited in this specific context, the broader class of quinoline-based compounds has been shown to inhibit receptor tyrosine kinases such as c-Kit, KDR (VEGFR2), Flt-3, and Flt-4, which are involved in processes like angiogenesis and cell proliferation. google.com The development of small-molecule inhibitors targeting the intracellular catalytic region of these receptors is a key strategy in cancer therapy. nih.gov The structural similarity of this compound derivatives to known kinase inhibitors suggests their potential for modulation of PTK activity.

Targeting the Hepatocyte Growth Factor (HGF)/c-Met Signaling Pathway

The HGF/c-Met signaling pathway plays a critical role in cell proliferation, motility, and invasion, and its aberrant activation is strongly associated with the progression and poor prognosis of numerous cancers, including those of the digestive system and head and neck. mdpi.comfrontiersin.org The c-Met receptor is a transmembrane tyrosine kinase, and its dysregulation can occur through various mechanisms, including gene amplification, mutations, and protein overexpression. cancernetwork.commdpi.com

Quinoline and quinazoline compounds have been specifically investigated as inhibitors of the c-Met kinase. google.com The therapeutic strategy of targeting the HGF/c-Met pathway may be particularly beneficial in overcoming resistance to other targeted therapies, such as EGFR inhibitors. mdpi.com The development of small-molecule c-Met inhibitors, including those with a quinoline core, is an active area of research aimed at disrupting the oncogenic signaling driven by this pathway. frontiersin.org

Evaluation of Anti-viability and Cytotoxic Activities against Tumor Cell Lines

In addition to their specific enzymatic inhibition, 5-methoxyquinoline derivatives have been evaluated for their direct cytotoxic effects on cancer cells. The EZH2 inhibitor, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (compound 5k) , demonstrated significant anti-viability activity against the KARPAS-422 (lymphoma) and Pfeiffer (lymphoma) tumor cell lines, with IC₅₀ values of 5.8 μM and 6.9 μM, respectively. nih.gov

Studies on other related quinone derivatives have also shown potent antiproliferative effects. For instance, a 1,4-quinone derivative, ABQ-3, exhibited significant growth inhibition against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells with GI₅₀ values of 2.00 µM and 2.35 µM, respectively. mdpi.com These findings highlight the potential of the broader quinoline and quinone chemical class as a source of effective cytotoxic agents against a variety of tumor types.

| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (μM) |

|---|---|---|---|

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | KARPAS-422 | Lymphoma | 5.8 |

| Pfeiffer | Lymphoma | 6.9 | |

| ABQ-3 (a 1,4-quinone derivative) | HCT-116 | Colon Cancer | 2.00 |

| MCF-7 | Breast Cancer | 2.35 |

Antimicrobial and Anti-infective Research

Beyond their anticancer properties, quinoline derivatives have a long history as antimicrobial agents. Research into this compound derivatives has revealed promising activity against clinically significant bacterial pathogens.

Antibacterial Activity Spectrum (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis strains)

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. frontiersin.org Quinoline derivatives have shown potential in addressing this challenge. A study on thiourea-containing quinoline compounds identified 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea as a highly active agent against a range of bacteria, including MRSA. nih.gov This compound exhibited bacteriostatic activity against MRSA with a MIC₅₀ of 11.44 µM and a MIC₉₀ of 17.74 µM, comparable to the antibiotic vancomycin. nih.govnih.gov

Furthermore, quinoline derivatives have been extensively studied for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. austinpublishinggroup.comrsc.orgnih.gov While many reported active compounds are based on the 4-quinolone or 8-hydroxyquinoline (B1678124) scaffold, research into various substituted quinolines continues to yield promising results. austinpublishinggroup.com For example, a series of 2-substituted quinolines were synthesized and evaluated, with some compounds showing significant activity against the H37Rv strain of M. tuberculosis. nih.gov Specifically, certain carboxyquinoline-triazole derivatives have demonstrated potent anti-tubercular effects, with compound 5n showing a MIC value of 12.5 μg/mL against M. tuberculosis. frontiersin.org

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea | MRSA | MIC₅₀ = 11.44 µM |

| MIC₉₀ = 17.74 µM | ||

| Compound 5n (a carboxyquinoline-triazole derivative) | Mycobacterium tuberculosis | 12.5 µg/mL |

Antifungal Efficacy

Quinoline derivatives have demonstrated notable antifungal properties, with studies highlighting their potential against a range of fungal pathogens. nih.gov Modifications at various positions of the quinoline nucleus, including C-2, C-4, and C-6, have been explored to develop compounds with antifungal activity. nih.gov

One area of investigation has been the synthesis of 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives. researchgate.net A series of these compounds exhibited excellent protective efficacy against Pyricularia oryzae, the causative agent of rice blast disease. researchgate.net Notably, all but one of the synthesized compounds showed 100% protective efficacy at a concentration of 100 ppm. researchgate.net The compound 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate, in particular, demonstrated the highest fungicidal efficacy, even at a concentration of 10 ppm. researchgate.net Structure-activity relationship studies indicated that the presence of a fluorine or chlorine atom at the 2-position of the benzene (B151609) ring contributed to good antifungal activity. researchgate.net

In another study, novel isomer quinoline derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net The compound 4-Chloro-8-methoxy-3-methyl-quinoline (4CMOQ) was tested against several fungal strains, including Aspergillus niger, Monascus purpureus, and Penicillium citrinum, and was found to exhibit good to moderate antimicrobial activity. researchgate.net

Furthermore, quinoline derivatives have been investigated for their activity against Candida species and dermatophytes. nih.gov Some derivatives displayed selective action, with certain compounds being active only against yeasts, while others were effective against filamentous fungi. nih.gov For instance, one compound showed selective anti-dermatophytic action with a geometric mean minimum inhibitory concentration (MIC) of 19.14 μg/ml. nih.gov Other derivatives were active against Candida with MICs in the range of 25–50 μg/mL. nih.gov

The mechanism of antifungal action for some quinoline derivatives is believed to involve the inhibition of lanosterol (B1674476) 14α-demethylase (LDM), a key enzyme in ergosterol (B1671047) biosynthesis. nih.govacs.org Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. nih.govacs.org

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Efficacy | Reference(s) |

|---|---|---|---|

| 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate | Pyricularia oryzae | High fungicidal efficacy (active at 10 ppm) | researchgate.net |

| 4-Chloro-8-methoxy-3-methyl-quinoline (4CMOQ) | Aspergillus niger, Monascus purpureus, Penicillium citrinum | Good to moderate antimicrobial activity | researchgate.net |

| Quinoline Derivative (Compound 5) | Dermatophytic strains | Selective anti-dermatophytic action (GM MIC = 19.14 μg/ml) | nih.gov |

| Quinoline Derivatives (Compounds 2 and 3) | Candida species | Anti-Candida action (MIC ranges 25–50 μg/mL) | nih.gov |

| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (24g) | Candida albicans, Candida neoformans | Inhibition zone of 12 mm (MIC 125 µg/ml) against C. albicans; Inhibition zone of 18 mm (MIC 31 µg/ml) against C. neoformans | nih.gov |

Anti-biofilm Properties

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which can adhere to various surfaces. beilstein-journals.org These structures are notoriously resistant to antimicrobial agents, making them a significant challenge in clinical and industrial settings. beilstein-journals.org Quinolone derivatives have emerged as a promising class of compounds with the ability to inhibit biofilm formation. nih.gov

A study investigating novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety demonstrated significant anti-biofilm activity against pathogenic microbes isolated from urinary tract infections. nih.govresearchgate.net One particular compound, 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (compound 3l), exhibited potent inhibition of biofilm formation. researchgate.net At a concentration of 10.0 µg/mL, this compound achieved biofilm inhibition percentages of 94.60% for E. coli, 91.74% for P. aeruginosa, and 98.03% for C. neoformans. researchgate.net Further investigation into the mechanism of action revealed that this compound could induce protein leakage from bacterial cells, suggesting it disrupts the integrity of the cell membrane. nih.govresearchgate.net

Another study focused on a flavone (B191248) derived from Dittrichia viscosa var. angustifolia, 5,6,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (TMMC), which demonstrated potent anti-biofilm activity against the cariogenic bacterium Streptococcus mutans. nih.gov TMMC was found to inhibit biofilm formation by 94% after 6 hours and 99% after 24 hours of incubation. nih.gov This compound also significantly inhibited acid production by S. mutans, another key factor in the development of dental caries. nih.gov

The anti-biofilm potential of naturally occurring phenols and their derivatives has also been explored. frontiersin.org While specific data on this compound is not detailed, the broader class of compounds shows promise in combating biofilm-related infections. frontiersin.org The general mechanism of anti-biofilm agents often involves interference with bacterial adhesion, disruption of the extracellular polymeric substance (EPS) matrix, or quenching of quorum sensing signaling pathways. beilstein-journals.org

Table 2: Anti-biofilm Activity of Selected Compounds

| Compound | Microorganism(s) | Biofilm Inhibition | Reference(s) |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (compound 3l) | E. coli, P. aeruginosa, C. neoformans | 94.60% (E. coli), 91.74% (P. aeruginosa), 98.03% (C. neoformans) at 10.0 µg/mL | researchgate.net |

| 5,6,8-trihydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (TMMC) | Streptococcus mutans | 94% inhibition at 6h, 99% inhibition at 24h | nih.gov |

| Farinosone D (1) | Staphylococcus aureus | ~74% inhibition at 15.62 µg/mL | beilstein-journals.org |

| Farinosone A (2) | Staphylococcus aureus | ~68% inhibition at 3.9 µg/mL | beilstein-journals.org |

Antimalarial Investigations and Related Quinoline Derivatives

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with a long history of use in treating and preventing malaria. nih.govresearchgate.net The core mechanism of action for many quinoline-based antimalarials involves the disruption of heme metabolism in the malaria parasite. nih.gov The parasite digests hemoglobin in its food vacuole, releasing toxic heme. The quinoline drugs are thought to interfere with the parasite's ability to detoxify this heme by crystallizing it into hemozoin, leading to a buildup of toxic heme and parasite death. nih.govmdpi.com

Numerous chemical modifications of the quinoline ring have been undertaken to develop more potent analogs against both sensitive and resistant strains of Plasmodium species, particularly the deadly Plasmodium falciparum. nih.gov These modifications aim to enhance efficacy and overcome the growing problem of drug resistance, especially to chloroquine (B1663885). nih.govnih.gov

Recent research has explored new quinoline derivatives with promising antimalarial activity. One study investigated a series of synthetic quinoline derivatives, some combined with sulfonamides and others with hydrazine (B178648) or hydrazide groups. unesp.br A hydrazine derivative, compound 1f, demonstrated significant activity against the blood stages of Plasmodium berghei in vivo, comparable to the standard drug chloroquine. unesp.br This compound also showed high selectivity for the parasite over human cell lines, indicating a favorable therapeutic window. unesp.br

Another area of research has focused on the structural features of quinoline derivatives that contribute to their antimalarial efficacy. nih.gov Studies have analyzed the structure-activity relationships (SAR) to identify key molecular features that enhance parasiticidal activity. nih.govmdpi.com For instance, the aromatic properties of the quinoline ring system have been shown to be crucial for the drug's ability to form a π-π complex with ferriprotoporphyrin IX, a key step in its mechanism of action. mdpi.com

The development of new quinoline compounds with improved antimalarial activity includes metal-chloroquine complexes, diaminealkyne chloroquines, and cinnamoylated chloroquine hybrids. nih.gov These novel derivatives have shown efficacy against chloroquine-resistant strains of P. falciparum. nih.gov

Table 3: Antimalarial Activity of a Representative Quinoline Derivative

| Compound | Parasite Strain(s) | In Vivo Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hydrazine derivative 1f | Plasmodium berghei NK65 | Similar to chloroquine in reducing blood parasite development | Promising molecule for further antimalarial chemotherapy studies | unesp.br |

Enzyme Inhibitory Studies

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolones are a well-established class of antibacterial agents that exert their effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial chemotherapy. nih.gov

DNA gyrase, found in bacteria but not in animals, is responsible for introducing negative supercoils into DNA, a process crucial for DNA compaction and replication. nih.govnih.gov Topoisomerase IV, on the other hand, is primarily involved in the decatenation of newly replicated daughter chromosomes, allowing for proper segregation into daughter cells. nih.gov While DNA gyrase is the primary target of quinolones in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. nih.gov

The mechanism of action of quinolones involves the stabilization of a covalent complex between the topoisomerase and cleaved DNA. nih.govmdpi.com This "poisoned" complex blocks the progression of replication forks and transcription machinery, leading to double-stranded DNA breaks and ultimately, bacterial cell death. nih.govmdpi.comnih.gov

Research into novel quinoline derivatives continues to explore their potential as inhibitors of these essential enzymes. Studies have investigated 2-quinolones, which are isomeric to the more common 4-quinolones, for their antibacterial properties, with molecular docking studies suggesting they bind to the active site of the DNA gyrase B subunit. nih.gov Additionally, quinoline acetohydrazide-hydrazone derivatives have been synthesized and shown to be potent inhibitors of S. aureus DNA gyrase A. rsc.org

Furthermore, novel bacterial topoisomerase inhibitors with a 5-amino-1,3-dioxane-linked structure have been identified, demonstrating potent dual-targeting activity against both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. researchgate.netrcsb.org Some of these compounds have shown efficacy against multidrug-resistant strains. researchgate.net

Table 4: Inhibition of DNA Gyrase and Topoisomerase IV by Quinolone Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Quinolones (general) | DNA gyrase, Topoisomerase IV | Stabilization of the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. | nih.govnih.govmdpi.com |

| 2-Quinolone analogs | DNA gyrase B subunit | Binding interactions within the active site. | nih.gov |

| Quinoline acetohydrazide-hydrazones | S. aureus DNA gyrase A | Potent inhibition. | rsc.org |

| 5-Amino-1,3-dioxane-linked inhibitors | S. aureus and E. coli DNA gyrase and Topoisomerase IV | Dual-targeting activity. | researchgate.netrcsb.org |

| Topoisomerase IV inhibitor 2 | Topoisomerase IV, DNA gyrase | Potent inhibition with IC50s of 0.23 μM and 0.43 μM, respectively. | medchemexpress.com |

Targeting Aldo-Keto Reductases (AKR1B1 and AKR1B10)

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that play a role in the metabolism of a wide range of substrates, including aldehydes and ketones. mums.ac.irresearchgate.net Two members of this family, AKR1B1 (aldose reductase) and AKR1B10, have garnered significant attention as therapeutic targets. nih.govunisi.it

AKR1B1 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the increased flux through this pathway is implicated in the long-term complications of diabetes. mdpi.com Therefore, inhibitors of AKR1B1 have been investigated for the treatment of diabetic complications. mdpi.com

AKR1B10 is overexpressed in various types of cancer and is involved in processes that support tumor progression, such as detoxification of cytotoxic aldehydes and regulation of cell growth. unisi.itresearchgate.net This makes AKR1B10 a potential target for anticancer therapies. unisi.it

Quinoline derivatives have been explored as inhibitors of these enzymes. An in-silico study investigated the potential of quinine (B1679958) and quinidine (B1679956), which are quinoline-containing alkaloids, as inhibitors of AKR1B1 and AKR1B10. nih.govplos.orgresearchgate.net The study found that quinidine was more selective towards AKR1B1, while quinine showed greater inhibition of AKR1B10. nih.govplos.org The methoxy (B1213986) group at the 6-position of the quinoline ring was identified as contributing to the hydrogen bond interactions with the active site of AKR1B1. nih.govplos.org

Other studies have identified quinoline derivatives with carboxylic acid functional groups as inhibitors of AKR1C isoforms, which are also members of the aldo-keto reductase superfamily. nih.gov For example, 2-((3-methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid and 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid were identified as inhibitors of at least two AKR1C isoforms. nih.gov

Furthermore, new heterocyclic systems incorporating a quinoline moiety, such as tetrazolo[5',1':2,3] nih.govmdpi.comunesp.brthiadiazepino[7,6-b]quinolines, have been synthesized and evaluated in silico for their aldose reductase inhibitory activity. mums.ac.irmums.ac.ir Docking studies of these compounds revealed strong hydrogen bonding and π-π interactions with key amino acid residues in the active site of the enzyme. mums.ac.irmums.ac.ir

Table 5: Inhibition of Aldo-Keto Reductases by Quinoline Derivatives

| Compound/Derivative | Target Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Quinidine | AKR1B1 | More selective towards AKR1B1. | nih.govplos.org |

| Quinine | AKR1B10 | Showed maximum inhibition of AKR1B10. | nih.govplos.org |

| 2-((3-methyl-1H-pyrazol-1-yl)methyl)quinoline-4-carboxylic acid | AKR1C isoforms | Inhibitor of at least two AKR1C isoforms. | nih.gov |

| 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | AKR1C isoforms | Inhibitor of at least two AKR1C isoforms. | nih.gov |

| Tetrazolo[5',1':2,3] nih.govmdpi.comunesp.brthiadiazepino[7,6-b]quinolines | Aldose Reductase (AKR1B1) | In silico evaluation showed good inhibitory potency. | mums.ac.irmums.ac.ir |

| (±)-Kusunokinin | Aldose Reductase (AKR1B1) | IC50 value of 9.72 ± 0.18 μM. | mdpi.com |

Lanosterol 14α-Demethylase Inhibition

Lanosterol 14α-demethylase (LDM), also known as CYP51, is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.govacs.org Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining its integrity, fluidity, and function. acs.org The inhibition of LDM disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. nih.govacs.org This makes LDM a primary target for the development of antifungal drugs, particularly the azole class of antifungals. nih.gov

Quinoline derivatives have also been investigated for their ability to inhibit this key fungal enzyme. researchgate.netnih.gov Molecular docking studies have been employed to understand the inhibitory activity of certain quinoline derivatives against lanosterol 14α-demethylase. researchgate.net For instance, the compound 4-Chloro-8-methoxy-3-methyl-quinoline (4CMOQ) was studied for its potential interaction with the active site of LDM. researchgate.net

The general mechanism of LDM inhibitors involves the binding of the compound to the heme iron atom in the active site of the P450 enzyme. nih.govacs.org This interaction prevents the enzyme from catalyzing the demethylation of lanosterol, the precursor to ergosterol. nih.gov

In the context of developing new antifungal agents, quinoline-thiazole derivatives have been designed and synthesized with the aim of inhibiting LDM. nih.gov These efforts are part of a broader strategy to create novel chemotherapeutics for infectious diseases by targeting well-validated fungal-specific pathways. nih.govacs.org

Table 6: Quinoline Derivatives as Potential Inhibitors of Lanosterol 14α-Demethylase

| Compound/Derivative Class | Target Enzyme | Significance | Reference(s) |

|---|---|---|---|

| 4-Chloro-8-methoxy-3-methyl-quinoline (4CMOQ) | Lanosterol 14α-demethylase (LDM) | Investigated for inhibitory activity through molecular docking. | researchgate.net |

| Quinoline-thiazole derivatives | Lanosterol 14α-demethylase (LDM) | Designed and synthesized as potential LDM inhibitors for antifungal activity. | nih.gov |

| Pyrazoline derivative 4e | Lanosterol 14α-demethylase (CYP51) | Molecular docking showed efficient interaction with critical residues. | ugm.ac.id |

| 5,6‐dihydrobenzo[h]quinoline derivatives | Demethylase inhibitors (DMIs) | Designed as potential demethylase inhibitors. | researchgate.net |

Neuropharmacological and Neuroprotective Research

The quinoline scaffold, particularly derivatives of this compound, has been the focus of significant research for its potential in addressing neurodegenerative disorders. These investigations have explored multiple mechanisms, including receptor modulation, metal chelation, and inhibition of pathological protein aggregation.

Derivatives incorporating a quinoline moiety have been designed as ligands for dopamine (B1211576) D2 and D3 receptors, which are crucial targets in the treatment of conditions like Parkinson's disease. nih.govmdpi.com The therapeutic strategy aims to alleviate motor dysfunction through receptor agonism. nih.gov

Research into bivalent molecules, which combine a dopamine receptor agonist with a hydroxyquinoline moiety, has yielded compounds with high affinity and potent agonist activity at both D2 and D3 receptors. nih.gov The design hypothesis suggested that the hydroxyquinoline portion could be positioned distally from the primary agonist-binding region, allowing it to engage in other functions, such as metal chelation, without compromising receptor activity. nih.gov

Initial studies with compounds featuring a 5-methylquinoline-8-ol moiety attached to a piperazine (B1678402) ring confirmed that this structure was well-tolerated by D2/D3 receptors, showing low nanomolar potency. nih.gov Subsequent development led to potent enantiomers, (+)-19a and (−)-19b, which demonstrated full or near-complete agonism at both D2 and D3 receptors, comparable to dopamine itself. nih.gov Binding assays and functional studies confirmed their high potency, as detailed in the table below. nih.gov

Table 1: Dopamine D2/D3 Receptor Binding Affinities and Functional Agonist Potency

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| (+)19a | D2 | 4.55 | 0.74 |

| D3 | 1.27 | 1.58 | |

| (-)19b | D2 | 3.75 | 1.69 |

| D3 | 1.28 | 4.51 |

Data sourced from GTPγS functional assays and binding assays with HEK-293 cells expressing D2 or D3 receptors. nih.gov

These findings indicate that the introduction of a hydroxyquinoline component into a dopamine agonist framework successfully retains high-affinity binding and potent functional activity at D2 and D3 receptors. nih.gov

A key strategy in neuroprotection involves mitigating oxidative stress, a process exacerbated by dysregulated metal ions in the brain. mdpi.com Elevated iron levels, particularly in the substantia nigra of Parkinson's disease patients, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to neuronal cell death. nih.govmdpi.com Iron chelators can sequester this excess free iron, preventing it from participating in oxidative damage. nih.govnih.gov

Derivatives of 8-hydroxyquinoline are well-established for their metal-binding capacity. nih.gov This property has been integrated into multifunctional compounds designed for neurodegenerative diseases. nih.gov For instance, the compound M30, or 5-((prop-2-ynylamino)methyl)quinolin-8-ol, was developed as a bifunctional iron chelator with neuroprotective properties attributed to its ability to reduce oxidative stress. nih.gov

The potent dopamine agonist (-)19b was also investigated for its iron-chelating ability using the Ferrozine assay, a colorimetric method to quantify iron (II) binding. nih.gov The study confirmed that compound 19b demonstrates efficient chelation with iron. nih.gov This dual functionality—receptor agonism and iron chelation—presents a promising therapeutic approach to not only manage symptoms but also to potentially slow disease progression by reducing iron-induced oxidative stress. nih.govmdpi.com

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease. plos.org Consequently, inhibiting this process is a major therapeutic goal. Research has focused on designing multi-target 8-hydroxyquinoline derivatives that can simultaneously address Aβ aggregation, metal dyshomeostasis, and oxidative stress. nih.gov

Studies have shown that certain 8-hydroxyquinoline derivatives can significantly inhibit the self-induced aggregation of Aβ₁₋₄₂. nih.gov The mechanism often involves binding to the peptide and stabilizing it, preventing the conformational changes that lead to the formation of β-sheet structures and subsequent fibrillization. plos.orgmdpi.com The Thioflavin T (ThT) assay is a common method used to measure the extent of Aβ aggregation and the inhibitory effect of test compounds. plos.org

One particularly effective compound, designated 5b, emerged from a series of synthesized 8-hydroxyquinoline derivatives. It demonstrated a potent ability to inhibit self-induced Aβ aggregation with a half-maximal inhibitory concentration (IC₅₀) of 5.64 μM. nih.gov Furthermore, this compound was also capable of chelating biometals like copper and zinc, which are known to promote Aβ aggregation. nih.gov This multi-faceted activity highlights the potential of the quinoline scaffold in developing effective agents against Alzheimer's disease. nih.gov

Anti-inflammatory Research

The quinoline core structure is present in various compounds investigated for anti-inflammatory properties. ontosight.aigoogle.com Inflammation is a key component of many diseases, including neurodegenerative conditions. google.com Research has explored quinoline derivatives as inhibitors of key inflammatory mediators, such as cyclooxygenase-II (COX-II). google.com The inhibition of COX-II is a well-known mechanism for reducing inflammation and pain. google.com

While direct studies on this compound are limited, related structures provide insight into the potential of this chemical class. For example, a study on 4',6,7-trihydroxy-5-methoxyflavone, a compound also containing a methoxy group, demonstrated significant anti-inflammatory activity. nih.gov In an animal model of peritonitis, this compound reduced the migration of leukocytes and decreased levels of pro-inflammatory cytokines like TNFα and IL-1β, while increasing the anti-inflammatory cytokine IL-10. nih.gov Additionally, various 4(1H)-quinazolinone derivatives, which are structurally related to quinolines, have been synthesized and shown to be effective in the carrageenin-induced paw edema test, a standard model for evaluating anti-inflammatory agents. nih.gov These findings suggest that the broader class of quinoline and related heterocyclic derivatives represents a promising area for the development of new anti-inflammatory therapies. google.comnih.govnih.gov

Antioxidant Research

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals and reactive oxygen species, thereby preventing cellular damage. turkjps.org Quinoline derivatives have been extensively studied for these properties. ontosight.airesearchgate.netui.ac.id The antioxidant activity is often linked to the molecule's ability to donate hydrogen atoms or chelate transition metal ions involved in radical formation. ui.ac.id

Several assays have been used to quantify the antioxidant potential of this compound derivatives and related compounds. A deoxyribose assay demonstrated that the neuroprotective compound (-)19b possesses potent antioxidant activity. nih.gov Another 8-hydroxyquinoline derivative, compound 5b, was evaluated using the Oxygen Radical Absorbance Capacity (ORAC-FL) assay, yielding a value of 2.63 Trolox equivalents, indicating significant antioxidant capacity. nih.gov

Further studies on quinoline-4-carboxylic acid derivatives, synthesized from isatin (B1672199), showed enhanced antioxidant effects compared to the starting material when measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ui.ac.id For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed an inhibition percentage of 40.43% at a concentration of 5 mg/L, whereas the precursor isatin showed no activity. ui.ac.id

Table 2: Antioxidant Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Assay Method | Result | Reference |

|---|---|---|---|

| Compound (-)19b | Deoxyribose Assay | Potent antioxidant activity | nih.gov |

| Compound 5b | ORAC-FL | 2.63 Trolox equivalents | nih.gov |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Assay | 40.43% inhibition (at 5 mg/L) | ui.ac.id |

| 2-methylquinoline-4-carboxylic acid | DPPH Assay | 30.25% inhibition (at 5 mg/L) | ui.ac.id |

These results collectively underscore that the quinoline scaffold, particularly when substituted with hydroxyl and methoxy groups, is a valuable pharmacophore for developing potent antioxidant agents. nih.govnih.govui.ac.id

Structure Activity Relationship Sar and Mechanistic Studies of 5 Methoxyquinolin 4 Ol Derivatives

Elucidation of Key Pharmacophoric Features for Bioactivity

A pharmacophore is the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. For quinolin-4-ol and its derivatives, structure-activity relationship (SAR) studies have identified several key pharmacophoric features essential for their bioactivity.

The fundamental quinoline (B57606) core is the primary pharmacophoric feature, serving as the foundational scaffold for various functional groups that modulate pharmacological properties. mdpi.com For many biological activities, including anticancer effects, the presence of a carbonyl group at the C-4 position (making it a quinolin-4-one) or its tautomeric hydroxyl form (quinolin-4-ol) is considered essential for potency. mdpi.com Additionally, substitution on the nitrogen atom at position 1 (N1) is often crucial. mdpi.com

Impact of Structural Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 5-methoxyquinolin-4-ol derivatives can be significantly altered by modifying their structure. Researchers have systematically introduced different functional groups at various positions on the quinoline ring to optimize efficacy and target specificity.

The location of substituents on the quinoline ring has a profound impact on biological activity.

Position 3: The substituent at the C3 position should ideally be coplanar with the quinoline ring to maintain bioactivity. mdpi.com The presence of a hydroxyl group at this position, as seen in the analog 8-Chloro-5-methoxyquinolin-3-ol, is critical for its ability to inhibit topoisomerase II. mdpi.com

Position 5: The nature of the substituent at C5 can influence the molecule's ability to penetrate cell membranes and bind to its intended target. mdpi.com

Position 6: For anticancer activity, a fluorine atom is considered the optimal substituent at the C6 position. mdpi.com

Position 7: The group at the C7 position is often responsible for direct interaction with biological targets. For example, introducing aromatic rings at this position can improve antitumor properties. mdpi.com In the context of antimalarial drugs, a hydroxyl or methoxy (B1213986) group at C7 has been shown to enhance antitumor activity. orientjchem.org

Position 8: A methoxy group at the C8 position has been found to improve antitumor properties. mdpi.com In a study of truncated acridone (B373769) analogues, 5-hydroxy-8-methoxy-quinolone demonstrated potent antitumor activity. Furthermore, substitution with a hydroxyl group at the C8 position in quinoline-hydrazone derivatives was found to improve antiproliferative activity. nih.gov

| Position on Quinoline Ring | Substituent Type | Effect on Bioactivity | Reference |

|---|---|---|---|

| C3 | Hydroxyl (-OH) | Critical for Topoisomerase II inhibition. | mdpi.com |

| C5 | Various | Affects cell penetration and target binding. | mdpi.com |

| C6 | Fluorine (-F) | Optimal for anticancer activity. | mdpi.com |

| C7 | Aromatic Rings / Methoxy (-OCH₃) | Improves antitumor properties; enhances interaction with targets. | mdpi.comorientjchem.org |

| C8 | Methoxy (-OCH₃) / Hydroxyl (-OH) | Enhances antitumor and antiproliferative activity. | mdpi.comnih.gov |

The methoxy (-OCH₃) group, particularly at the C5 position, is a key modulator of the biological profile of quinolin-4-ol derivatives. Its influence stems from several factors:

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the quinoline ring system through resonance. This can stabilize the molecule and influence its interaction with biological targets.

Lipophilicity: The methoxy group affects the molecule's lipophilicity (fat-solubility), which in turn governs its ability to cross cellular membranes and reach intracellular targets. mdpi.comontosight.ai

Steric and Binding Interactions: The position of the methoxy group is critical. For example, in a series of quinoline-thiosemicarbazone hybrids designed as cholinesterase inhibitors, a methoxy group at the 6-position (compound 5b ) resulted in a potent inhibitor (IC₅₀ = 0.12 µM). mdpi.com However, moving the methoxy group to the 7-position (compound 5c ) reduced potency significantly (IC₅₀ = 5.53 µM). mdpi.com This highlights that the precise placement of the methoxy group is crucial for optimal interaction with the target's binding site, potentially through hydrogen bonding or π-π stacking interactions with aromatic amino acids. ontosight.aimdpi.com Substitution of the methoxy group in certain quinoline hydrazone derivatives was also found to increase anticancer activity against various cancer cell lines. nih.gov

Hybridizing the this compound scaffold with other heterocyclic moieties is a common strategy to enhance bioactivity and target selectivity. These added fragments can introduce new binding interactions with target enzymes or receptors.

Oxadiazole and Triazole Hybrids: Quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids have been developed as potent antibacterial agents that inhibit DNA gyrase and topoisomerase IV. nih.gov For example, compound 4e (a quinoline-oxadiazole hybrid) showed an IC₅₀ of 26 nM against E. coli DNA gyrase, which was significantly more potent than the standard drug novobiocin (B609625) (IC₅₀ = 170 nM). nih.gov In another study, quinoline-oxadiazole derivatives showed potent anticancer activity against various cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. researchgate.netrsc.org

Piperazine (B1678402) Moieties: The incorporation of substituted piperazine moieties into the quinoline structure has led to the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in breast cancer. bohrium.com One such derivative, compound 8i , was identified as a potent inhibitor of the EGFR-TK enzyme. jocpr.com

Thiosemicarbazide Hybrids: Novel fluorine-containing quinoline-thiosemicarbazide hybrids have demonstrated remarkable antimalarial activity against chloroquine-resistant P. falciparum. Compound 51e , which contains fluoro and nitro groups, was particularly potent with an IC₅₀ of 0.10 µg/mL, compared to the reference drug quinine (B1679958) (IC₅₀ = 0.268 µg/mL). nih.gov

| Hybrid Class | Example Compound | Biological Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Quinoline-Oxadiazole | Compound 4e | E. coli DNA Gyrase | 26 nM | nih.gov |

| Quinoline-Oxadiazole | Compound 4d | HeLa Cancer Cells | 0.08 µM | researchgate.net |

| Quinoline-Thiosemicarbazide | Compound 51e | P. falciparum (CQR) | 0.10 µg/mL | nih.gov |

| Quinoline-Piperazine | Compound 8i | EGFR-TK Enzyme | 87.5% inhibition (concentration not specified) | jocpr.com |

| Quinoline-Triazole | Compound 4h | EGFR | 5.3 nM | researchgate.net |

Investigation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms through which this compound derivatives exert their effects is crucial for their development as therapeutic agents. Research has focused on identifying their specific biological targets and validating their interactions.

Derivatives of quinolin-4-ol have been shown to interact with several critical cellular targets, leading to their diverse biological activities, particularly in the realm of anticancer research. ekb.eg

DNA Topoisomerases: One of the most well-established targets for quinoline derivatives is the family of topoisomerase enzymes (Topo I and Topo II), which are essential for managing DNA topology during replication and transcription. ekb.egsmolecule.com Certain quinoline derivatives function as topoisomerase inhibitors, stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks, cell cycle arrest, and ultimately apoptosis (programmed cell death) in cancer cells. smolecule.combohrium.commdpi.com For example, the analog 8-Chloro-5-methoxyquinolin-3-ol is known to inhibit topoisomerase II. smolecule.com

Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a prominent target. ekb.egbohrium.com Overexpression or mutation of EGFR is common in many cancers. Quinoline-based inhibitors bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and disrupting downstream signaling pathways. bohrium.comjocpr.com Hybrids of quinoline with piperazine or oxadiazole have been specifically designed to target and inhibit EGFR with low nanomolar efficacy. jocpr.comresearchgate.net Other targeted kinases include VEGFR, JAK/STAT, and PI3K. ekb.eg

Tubulin and Microtubules: The cellular cytoskeleton, particularly microtubules formed from tubulin protein, is another key target. ekb.eg Some quinoline derivatives act as tubulin inhibitors, disrupting microtubule dynamics. This interference with microtubule formation and breakdown is especially effective in rapidly dividing cancer cells, as it arrests the cell cycle during mitosis, leading to cell death. ekb.eg

Characterization of Ligand-Receptor Binding Interactions

The interaction between a ligand, such as a derivative of this compound, and its biological receptor is a highly specific process governed by the molecular structures of both entities. researchgate.net This binding is the initial event that triggers a cascade of biochemical processes within the cell. researchgate.net The affinity and selectivity of a drug for its receptor are determined by various physicochemical interactions, including hydrogen bonds, and hydrophobic and electrostatic interactions. researchgate.net

Derivatives of the quinoline scaffold have been identified as versatile ligands capable of interacting with a range of biological targets. The inclusion of a methoxy group, as in this compound, can significantly influence these binding affinities and selectivities. researchgate.netnih.govunipr.itnih.gov For instance, the 5-methoxy group is recognized as an important feature for high-affinity binding to melatonin (B1676174) receptors. researchgate.nettocris.com

Research has shown that quinoline derivatives can be potent ligands for several key receptors implicated in various diseases:

Toll-like Receptors (TLRs): Imidazoquinolines, which are structurally derived from the quinoline framework, are known to act as agonists for Toll-like receptors 7 and 8 (TLR7/8). nih.govresearchgate.netnih.gov These receptors are crucial components of the innate immune system. wikipedia.org The binding of these synthetic ligands mimics the natural ligands of TLR7/8, such as single-stranded viral RNA. nih.govnih.gov It has been suggested that the increased electron density from a methoxy group on the quinoline ring may enhance hydrogen bonding interactions within the receptor's binding pocket. nih.gov

Melatonin Receptors (MT1 and MT2): The 5-methoxy group is a key feature for the binding affinity of ligands to both MT1 and MT2 melatonin receptors. researchgate.netunipr.it Structural optimization of 2-acylaminomethyltetrahydroquinolines, which are related to this compound, led to the development of highly potent and selective MT2 agonists. unipr.it One such derivative, UCM1014, demonstrated picomolar binding affinity for the MT2 receptor, with over 10,000-fold selectivity compared to the MT1 receptor. unipr.it

Bromodomain and Extra-Terminal (BET) Proteins: Certain compounds incorporating a quinoline moiety have been identified as potent inhibitors of BET bromodomains, specifically BRD2, BRD3, and BRD4. researchgate.netnih.gov These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and play a critical role in regulating gene transcription. researchgate.netnih.gov The inhibitors bind to the acetyl-lysine binding pocket of the BET proteins, thereby disrupting their function. nih.gov The development of 9H-pyrimido[4,5-b]indole derivatives containing a quinoline group has yielded small molecules with high binding affinities to BET proteins. nih.govacs.org

Table 1: Ligand-Receptor Binding Interactions of this compound Derivatives

| Receptor Target | Derivative Class | Nature of Interaction | Reference |

|---|---|---|---|

| Toll-like Receptors 7 & 8 (TLR7/8) | Imidazoquinolines | Agonist | nih.govresearchgate.netnih.gov |

| Melatonin Receptor 2 (MT2) | 2-Acylaminomethyl-tetrahydroquinolines | Full Agonist | unipr.it |

Analysis of Cellular Pathway Modulation

The binding of this compound derivatives to their respective receptors initiates a series of downstream cellular events, leading to the modulation of specific signaling pathways. This modulation is the basis for the observed pharmacological effects of these compounds.

MyD88-Dependent Pathway Activation: Imidazoquinoline derivatives, acting as agonists at TLR7 and TLR8, trigger the MyD88-dependent signaling pathway. researchgate.netresearchgate.netfrontiersin.orgoup.com MyD88 is a crucial adaptor protein for most TLRs, and its activation leads to a cascade of events, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). oup.comfrontiersin.org This pathway is fundamental to the innate immune response and results in the production of various pro-inflammatory cytokines, such as interferons, interleukins, and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netoup.com The activation of this pathway ultimately promotes a T-helper 1 (Th-1) biased immune response, which is critical for cell-mediated immunity against intracellular pathogens and for cancer surveillance. nih.gov Studies in mice have confirmed that the response to imidazoquinolines is completely abolished in the absence of MyD88 or TLR7, underscoring the critical role of this pathway. researchgate.netoup.com

Inhibition of Cancer Cell Growth Pathways: Quinoline-containing compounds that inhibit BET bromodomains have demonstrated significant effects on cancer cell proliferation. nih.govacs.org By binding to BET proteins, these inhibitors disrupt the transcriptional regulation of key oncogenes, most notably c-Myc. researchgate.netresearchgate.net The downregulation of c-Myc expression has been shown to inhibit cancer cell growth and induce cell cycle arrest, particularly in leukemia cell lines. researchgate.net For example, a 9H-pyrimido[4,5-b]indole derivative incorporating a quinoline moiety potently inhibited cell growth in acute leukemia cell lines that harbor MLL1 fusion proteins. nih.govacs.org

Table 2: Cellular Pathway Modulation by this compound Derivatives

| Modulated Pathway | Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| MyD88-Dependent Signaling | Imidazoquinolines | Activation of innate immune response, production of pro-inflammatory cytokines. | nih.govresearchgate.netresearchgate.netfrontiersin.orgoup.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imiquimod |

| Resiquimod |

| UCM1014 (N-[(1-benzyl-1,2,3,4-tetrahydro-5-methoxyquinolin-2-yl)methyl]propionamide) |

| 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole |

Computational and in Silico Investigations

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. scientificarchives.com This method helps in understanding the binding affinity and the nature of interactions, such as hydrogen bonds and hydrophobic interactions. While docking studies have been conducted on numerous quinoline (B57606) analogs to identify potential inhibitors for various protein targets, including those in SARS-CoV-2 and aldo-keto reductases, specific docking results for 5-Methoxyquinolin-4-ol against any particular protein target are not documented in the available search results. plos.orgscientificarchives.com

Molecular Dynamics Simulations for Complex Stability Assessment

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules in a complex over time, providing insights into the stability of a ligand-protein interaction. plos.org This method is often used to validate the results of molecular docking. For related compounds like quinine (B1679958) and quinidine (B1679956), MD simulations have been used to confirm the stability of the compound within a protein's active site. plos.org However, there are no specific MD simulation studies found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. scientificarchives.com These models are used to predict the activity of new compounds based on their physicochemical properties. QSAR analyses have been applied to various classes of quinoline derivatives, but no specific QSAR models or studies focusing on this compound were identified.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net DFT calculations can provide valuable information on properties like dipole moment, polarizability, and optimization energies. Studies have been performed on related molecules; for example, DFT has been used to study the properties of quinine and quinidine, as well as various other functionalized methoxyquinolines. plos.orgresearchgate.net These studies highlight the chemical reactivity of the quinoline scaffold. However, specific DFT calculation results detailing the electronic and structural properties solely for this compound are not available.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling